molecular formula C63H90N16O19S2 B1593259 Hylambatin CAS No. 80890-46-6

Hylambatin

Cat. No. B1593259
CAS RN: 80890-46-6
M. Wt: 1439.6 g/mol
InChI Key: OJXWEKGZQZOOJV-DNCDJHDYSA-N
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Description

Hylambatin is a natural compound that has recently gained attention due to its potential therapeutic properties. It is a flavonoid that is found in various plant sources, including the bark of the tree Hymenaea courbaril. Hylambatin has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In

Scientific Research Applications

Molecular Modeling and Conformational Flexibility

A 2022 study by Agaeva, Safarli, and Godjaev focused on the spatial organization and conformational flexibility of the hylambatin molecule, a tachykinin peptide. They utilized molecular mechanics and dynamics to analyze the molecule, which consists of twelve amino acid residues. The study highlighted the molecule's conformational states, emphasizing its isoenergetic conformations and intramolecular mobility. This research provides insight into the structural aspects of hylambatin, enhancing our understanding of its potential applications in biological systems (Agaeva, Safarli, & Godjaev, 2022).

Limitations and Challenges in Translational Research

Zhuo and Gu (2017) discussed the challenges in translating basic neuroscience research,including pain research, into effective treatments, specifically mentioning the difficulties in developing new pain medicine. While their study doesn't directly focus on hylambatin, it highlights the broader context of how molecules like hylambatin, potentially involved in pain modulation, face challenges in clinical application. This perspective is critical for understanding the translational research landscape in which hylambatin might be studied (Zhuo & Gu, 2017).

properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXWEKGZQZOOJV-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H90N16O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230777
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hylambatin

CAS RN

80890-46-6
Record name Hylambatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
GA AGAEVA, GR SAFARLI… - Journal of Baku … - journal.beu.edu.az
… of hylambatin is in progress and the preliminary results indicated that the spectrum of activity of hylambatin seems … Except this the effect of hylambatin on the secretion of glucoregulatory …
Number of citations: 0 journal.beu.edu.az
K OKAMOTO, K YASUMURA, K FUJITANI… - Chemical and …, 1984 - jstage.jst.go.jp
Hylambatin, a dodecapeptide amide isolated from the skin of an African rhacopharid frog (Hylambates maculatus), was synthesized by two routes, by successive condensations of four …
Number of citations: 14 www.jstage.jst.go.jp
T YASUHARA, T NAKAJIMA, GF ERSPAMER… - Biomedical …, 1981 - jstage.jst.go.jp
Two new members of the tachykinin family, hylambates-kassinin and hylambatin, were isolated and characterized chemically from methanol extracts of the skin of Hyfambares …
Number of citations: 34 www.jstage.jst.go.jp
A Inoue, T Fukuyasu, Y Nakata, H Yajima… - Journal of pharmacy …, 1988 - academic.oup.com
Hylambatin (Hyl), a dodecapeptide isolated from the skin of the African frog, Hylambates maculatus, belongs to the family of tachykinin or physalaemin-like peptides. Hylambatin and its …
Number of citations: 4 academic.oup.com
GF Erspamer, G Mazzanti, T Yasuhara… - Journal of pharmacy …, 1984 - Wiley Online Library
Hylambatin, a novel tachykinin endecapeptide isolated from the skin of the African frog Hylambates maculatus, must be ascribed to the physalaemin subfamily. It differs structurally from …
Number of citations: 8 onlinelibrary.wiley.com
HG Güllner, V Harris, H Yajima… - … de pharmacodynamie et …, 1984 - europepmc.org
… Hylambatin is the first example of a tachykinin which possesses a methionyl methionine … of hylambatin on the secretion of glucoregulatory hormones was examined in the rat. Hylambatin…
Number of citations: 8 europepmc.org
J Li, L Wang, M Zhou, T Chen, C Shaw - Regulatory Peptides, 2010 - pure.qub.ac.uk
… hylambatin and (Thr) 11-hylambatin have been isolated from the defensive skin secretion of the African hyperoliid frog, Kassina maculata,. Hylambatin … hylambatin or (Thr) 11-hylambatin…
Number of citations: 0 pure.qub.ac.uk
A AIa - Bioorganicheskaia Khimiia, 1991 - europepmc.org
Theoretical conformational analysis of N-terminal fragments of the title peptides has been carried out using the potential energy calculations. The number of conformational states for …
Number of citations: 2 europepmc.org
L Jia, L Wang, M Zhou, T Chen, C Shaw - Regulatory Peptides, 2010 - infona.pl
Hylambatin and (Thr)11-hylambatin from the skin secretion of the African hyperoliid frog, Kassina maculata: Structural characterisation, precursor cDNA cloning and preliminary …
Number of citations: 1 www.infona.pl
C Lippe, S Lobasso, G Cassano, V Bellantuono… - Peptides, 1998 - Elsevier
… Only Hylambatin does not apparently fit our conclusion. Hylambatin possesses two Met … of PG-KI to 27.5% ± 4.3 in that of Hylambatin. It should be stressed that this direct comparison of …
Number of citations: 9 www.sciencedirect.com

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